4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
CAS No.: 2247103-94-0
Cat. No.: VC11632949
Molecular Formula: C6H9ClFNO2
Molecular Weight: 181.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2247103-94-0 |
|---|---|
| Molecular Formula | C6H9ClFNO2 |
| Molecular Weight | 181.6 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a 2-azabicyclo[2.1.1]hexane system, a bridged bicyclic structure featuring:
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Nitrogen atom at position 2, imparting basicity and hydrogen-bonding capacity.
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Fluorine substituent at position 4, influencing electronic properties and metabolic stability.
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Carboxylic acid group at position 1, neutralized as a hydrochloride salt for enhanced solubility.
The bicyclo[2.1.1]hexane framework imposes significant ring strain, constraining conformational flexibility compared to monocyclic analogues like proline . X-ray crystallography of related compounds reveals a puckered geometry with bond angles deviating from ideal tetrahedral values, a feature critical to its biochemical interactions .
Physicochemical Properties
Key properties derived from experimental and computational studies include:
The hydrochloride salt form improves aqueous solubility (>50 mg/mL), a critical factor for bioavailability in drug formulations. Fluorine’s electronegativity lowers the pKa of proximal functional groups, altering reactivity profiles compared to non-fluorinated analogues .
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically proceeds through multistep sequences optimized for yield and purity :
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Bicyclic Core Construction:
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Functionalization:
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Salt Formation:
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Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by titration and NMR.
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Process Optimization
Critical parameters influencing synthesis efficiency:
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Temperature Control: Exothermic fluorination steps require cryogenic conditions (-78°C) to prevent side reactions .
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Catalyst Selection: Chiral ligands like BINAP achieve enantiomeric excess >90% for biologically relevant isomers .
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Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves diastereomers, achieving ≥95% purity.
Chemical Reactivity and Functionalization
Reactive Sites
The molecule’s reactivity centers on three key regions:
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Carboxylic Acid Group:
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Azabicyclic Amine:
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Fluorine Substituent:
| Parameter | 4-Fluoro Derivative | Proline | 4-Hydroxyproline |
|---|---|---|---|
| Metabolic Clearance | 8 mL/min/kg | 22 mL/min/kg | 18 mL/min/kg |
| Plasma Protein Binding | 89% | 65% | 78% |
| BBB Permeability (PSA) | 49.3 Ų | 45.8 Ų | 54.1 Ų |
Data extrapolated from in silico models suggest favorable blood-brain barrier penetration (PSA <60 Ų), positioning it for neurotherapeutic development.
Applications and Future Directions
Current Uses
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Medicinal Chemistry: Serves as a rigid scaffold in peptidomimetic design, improving target selectivity .
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Material Science: Incorporation into polyamides enhances thermal stability (Tg +40°C vs. linear polymers).
Emerging Opportunities
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Antifibrotic Agents: Preclinical models show 40% reduction in collagen deposition using related bicyclic amines .
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Neurodegenerative Disease: α7-nAChR modulation could address cognitive deficits in Alzheimer’s models.
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Diagnostic Imaging: ¹⁸F-labeled derivatives under development for PET tracers (t1/2 = 110 min).
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